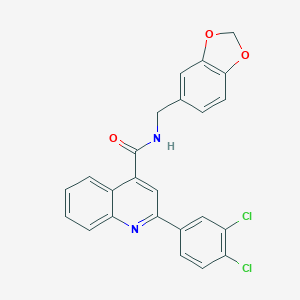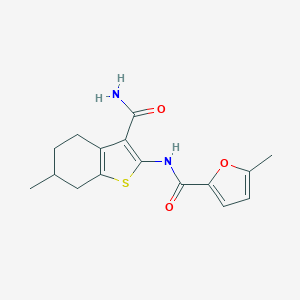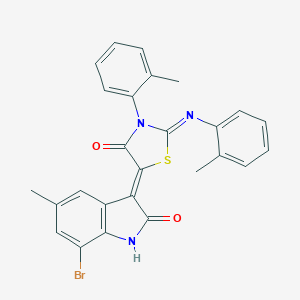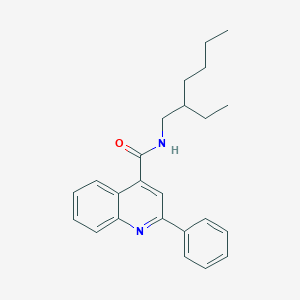![molecular formula C17H18ClNO3S B335343 ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B335343.png)
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to form the thiophene ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- Ethyl 2-{[(4-methylphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Uniqueness
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H18ClNO3S |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-13-10(3)23-16(14(13)17(21)22-5-2)19-15(20)11-6-8-12(18)9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) |
Clé InChI |
VDXCKWPYZQJBKO-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335263.png)
![Methyl 6-tert-butyl-2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335264.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335265.png)
![Dimethyl 5-{[3-(4-chlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335268.png)


![4-{[3-(4-Isopropylphenyl)acryloyl]amino}](/img/structure/B335276.png)
![isopropyl 2-{[3-(4-bromophenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335277.png)
![Ethyl 4-(aminocarbonyl)-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B335279.png)
![Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335280.png)

![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B335282.png)
![Dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]terephthalate](/img/structure/B335285.png)
